molecular formula C18H14ClN3O3S B2847114 N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 899964-24-0

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2847114
CAS No.: 899964-24-0
M. Wt: 387.84
InChI Key: KDZYYRSUONSOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a sophisticated synthetic compound designed for pharmaceutical and biological research. This hybrid molecule integrates multiple pharmaceutically relevant heterocyclic systems: a 4-chloro-1,3-benzothiazole core, a pyridinylmethyl group, and a 5,6-dihydro-1,4-dioxine carboxamide linker. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities including anticancer, antibacterial, antifungal, and anthelmintic properties . The specific incorporation of a chloro substituent at the 4-position of the benzothiazole ring is a common modification to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to biological targets . The 5,6-dihydro-1,4-dioxine moiety is a versatile structural component frequently employed in drug discovery for its potential to influence molecular conformation, solubility, and metabolic stability . This compound is representative of a growing class of heterocyclic hybrids where synergistic interactions between distinct pharmacophores are investigated for enhanced biological activity and selectivity. Its structural complexity makes it a valuable intermediate for constructing diverse compound libraries for high-throughput screening against various disease targets. Researchers can utilize this compound in lead optimization programs, structure-activity relationship (SAR) studies, and as a building block for developing novel chemical entities. It is supplied with a guaranteed minimum purity of 95% or higher, confirmed by advanced analytical techniques. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c19-13-5-3-6-15-16(13)21-18(26-15)22(10-12-4-1-2-7-20-12)17(23)14-11-24-8-9-25-14/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZYYRSUONSOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's structure suggests possible interactions with biological targets that may lead to therapeutic effects, particularly in the context of cancer and microbial infections.

Chemical Structure

The compound can be represented by the following chemical formula:

C16H15ClN2O3S\text{C}_{16}\text{H}_{15}\text{ClN}_2\text{O}_3\text{S}

Biological Activity Overview

Research has indicated that derivatives of benzothiazole and pyridine often exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific activities of this compound have been explored in various studies.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been documented extensively. For example, compounds with similar structures have shown promising results against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell walls or inhibition of critical enzymatic pathways .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. For instance:

  • Enzyme Inhibition : Compounds containing benzothiazole moieties have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Anticancer Screening : In a recent study, various thiazole-based compounds were screened for their cytotoxic effects on human cancer cell lines. The results indicated that modifications on the benzothiazole core significantly influenced anticancer activity.
  • Antimicrobial Efficacy : A series of benzothiazole derivatives were tested against clinical isolates of bacteria and fungi. The results showed that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity compared to their electron-donating counterparts .

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, stoichiometry, catalyst loading). Box-Behnken designs are effective for reducing trial runs while capturing non-linear effects .
  • Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using gradient elution (e.g., ethyl acetate/hexane) in column chromatography .

Basic: Which spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyls (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error. Electrospray ionization (ESI) is preferred for polar functional groups .
  • Infrared Spectroscopy (IR) : Identify characteristic bands (e.g., C=O stretch at ~1680 cm1^{-1}, C-N at ~1250 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase (UV detection at 254 nm) .

Advanced: How can computational chemistry predict interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases or receptors). Focus on hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with the benzothiazole ring .
  • Quantum Chemical Calculations : Apply density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. This aids in predicting reactivity (e.g., sites for metabolic oxidation) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., water) for 100+ ns to assess binding stability and conformational changes .

Advanced: What experimental strategies address discrepancies in biological activity data across benzothiazole derivatives?

Methodological Answer:

  • Controlled Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. For antimicrobial studies, use CLSI guidelines for MIC determinations .
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., chloro vs. fluoro on benzothiazole) and test activity in parallel. shows chloro derivatives exhibit stronger anticancer activity, while fluoro analogs favor antimicrobial effects .
  • Statistical Modeling : Apply multivariate regression to identify confounding variables (e.g., lipophilicity, steric effects) influencing activity. Partial least squares (PLS) regression is useful for high-dimensional data .

Advanced: How are structure-activity relationships (SAR) established for modifications on the benzothiazole and pyridine moieties?

Methodological Answer:

  • Targeted Modifications :
    • Benzothiazole : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) to enhance electrophilicity and target binding. demonstrates that 4-chloro substitution improves kinase inhibition .
    • Pyridine : Methylate the pyridine nitrogen to reduce metabolic oxidation while maintaining π-π stacking with aromatic residues .
  • Parallel Synthesis : Prepare a library of analogs using combinatorial chemistry (e.g., solid-phase synthesis for carboxamide variants). Purify intermediates via flash chromatography .
  • Bioassay Correlation : Test analogs in dose-response assays (e.g., IC50_{50} for cytotoxicity) and correlate results with computational descriptors (e.g., LogP, polar surface area) .

Advanced: What methodologies are used to study the compound’s stability under varying physiological or storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks, UV light for 48 hours) and monitor degradation via HPLC. Identify major degradation products using LC-MS .
  • pH Stability Profiling : Incubate in buffers (pH 1–10) at 37°C. The carboxamide group is prone to hydrolysis in acidic conditions, requiring stabilization via lyophilization or enteric coatings .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf life at 25°C from accelerated stability data (e.g., 50°C). Calculate activation energy (EaE_a) for hydrolysis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.